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5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Documentation Hub

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  • Product: 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine
  • CAS: 2002-04-2

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Technical Whitepaper: Physicochemical Profiling of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Executive Summary This technical guide provides a comprehensive physicochemical analysis of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Executive Summary This technical guide provides a comprehensive physicochemical analysis of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS: 2002-04-2), a heterocyclic scaffold increasingly utilized in kinase inhibition, helicase modulation, and anti-infective research.[1][2] Characterized by a rigid bi-heteroaryl structure, the compound exhibits significant intermolecular hydrogen bonding, high melting point, and pH-dependent solubility governed by the interplay between the basic pyridine nitrogen and the amphoteric aminothiadiazole moiety.[1] This document details its structural dynamics, thermodynamic properties, spectral signatures, and synthetic pathways to support rigorous experimental design.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound consists of a 4-substituted pyridine ring coupled to the C5 position of a 2-amino-1,3,4-thiadiazole core.[1][2] This arrangement creates a conjugated system capable of extensive


-

stacking and hydrogen bonding.[2]

Nomenclature & Identifiers

  • IUPAC Name: 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine[1][2][3][4]

  • Common Names: 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole; 4-(2-amino-1,3,4-thiadiazol-5-yl)pyridine[1][2]

  • CAS Number: 2002-04-2[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S[1][3][5]
  • Molecular Weight: 178.21 g/mol [3]

Tautomeric Equilibrium A critical feature of 2-amino-1,3,4-thiadiazoles is the amino-imino tautomerism.[1][2] While the amino form is thermodynamically predominant in the solid state and neutral solution, the imino form becomes relevant during electrophilic substitution reactions at the ring nitrogens.[1] The pyridine ring exerts an electron-withdrawing effect, slightly increasing the acidity of the amine protons compared to alkyl-substituted thiadiazoles.[1][2]

Tautomerism cluster_0 Tautomeric Equilibrium Amino Amino Form (Major) (N-H bonds on exocyclic N) Imino Imino Form (Minor) (N-H bond on ring N3) Amino->Imino Proton Transfer

Figure 1: Amino-imino tautomeric equilibrium.[1][2] The amino tautomer is generally the stable species observed in X-ray diffraction.

Thermodynamic & Solid-State Properties[1][2]

The solid-state behavior of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine is dominated by strong intermolecular forces, resulting in high thermal stability and crystallinity.[1][2]

PropertyValue / DescriptionContext
Melting Point 242–248 °CIndicates strong crystal lattice energy due to H-bonding.[1][2]
Boiling Point ~409 °C (Predicted)Decomposition likely occurs before boiling.
Density 1.41 ± 0.06 g/cm³High density typical of planar, stacking heterocycles.[1]
Crystal System Monoclinic,

Asymmetric unit contains two independent molecules.[1]
LogP (Oct/Water) 0.60 (Exp/Pred)Moderate lipophilicity; capable of membrane permeation but requires formulation.[2]
pKa (Pyridine) ~4.5 – 5.0Lower than unsubstituted pyridine (5.[2]2) due to the electron-withdrawing thiadiazole.[1][2]
pKa (Aminothiadiazole) ~2.0 – 2.5Very weak base; protonation occurs on the ring nitrogen (N3), not the exocyclic amine.[1]

Crystallography Insights X-ray diffraction studies reveal that the molecule is nearly planar.[2] The crystal lattice is stabilized by a two-dimensional network of N-H[1][2]···N hydrogen bonds involving the exocyclic amine (donor) and the ring nitrogens (acceptors). This extensive network explains the high melting point and poor aqueous solubility.[2]

Solution-State Characterization

Solubility Profile

  • Water: Poor (< 1 mg/mL) at neutral pH.[2] Solubility improves significantly at pH < 2 (protonation of pyridine) and pH > 12 (deprotonation of amine, though hydrolysis risk increases).[1]

  • Organic Solvents:

    • High Solubility: DMSO, DMF, DMAc.[1]

    • Moderate Solubility: Methanol, Ethanol (hot).[1]

    • Low Solubility: Dichloromethane, Ethyl Acetate, Hexanes.[1]

Ionization Behavior The compound is amphiprotic but predominantly basic.[2]

  • Cationic Species (pH < 4): Protonation first occurs at the pyridine nitrogen. Further acidification protonates the thiadiazole N3.[2]

  • Neutral Species (pH 6–10): The dominant form, exhibiting lowest solubility.

  • Anionic Species (pH > 12): Deprotonation of the exocyclic amine (pKa ~13) can occur under strongly basic conditions.

Spectral Signature

Diagnostic peaks allow for rapid verification of structure and purity.[2]

Nuclear Magnetic Resonance (


H NMR) 
Solvent: DMSO-d

  • 
     7.4 – 7.6 ppm (Broad s, 2H):  Exocyclic NH
    
    
    
    protons.[1] Exchangeable with D
    
    
    O. Broadening indicates quadrupole relaxation or H-bonding.[1][2]
  • 
     7.8 – 8.0 ppm (d, 2H):  Pyridine C3/C5 protons (meta to nitrogen).[1]
    
  • 
     8.6 – 8.8 ppm (d, 2H):  Pyridine C2/C6 protons (ortho to nitrogen).[1] Significant downfield shift due to heteroatom adjacency.[2]
    

Infrared Spectroscopy (FT-IR)

  • 3300 – 3100 cm

    
    :  N-H stretching (primary amine doublet often merged due to H-bonding).[1][2]
    
  • 1620 – 1590 cm

    
    :  C=N stretching (thiadiazole and pyridine rings).[1][2]
    
  • 1500 cm

    
    :  N-H bending / C-C aromatic skeletal vibrations.[2]
    

UV-Vis Spectroscopy

  • 
    :  ~316 nm (Methanol).[1][2]
    
  • Transitions:

    
     and 
    
    
    
    transitions characteristic of conjugated heteroaromatic systems.

Synthesis & Impurity Profile

The synthesis typically involves the cyclization of a thiosemicarbazide intermediate. Understanding this pathway is crucial for identifying common impurities.[2]

Primary Synthetic Route: Oxidative Cyclization Reaction of isonicotinic acid hydrazide (isoniazid) with potassium thiocyanate (or thiosemicarbazide directly) followed by acid-catalyzed cyclization.[1][2]

Synthesis Precursor1 Isonicotinic Acid Hydrazide Intermediate 1-Isonicotinoyl- thiosemicarbazide (Open Chain Intermediate) Precursor1->Intermediate Condensation Reagent + KSCN / HCl or Thiosemicarbazide Reagent->Intermediate Cyclization Cyclization (H2SO4 or POCl3, Heat) Intermediate->Cyclization Impurity Impurity: Uncyclized Thiosemicarbazide Intermediate->Impurity Incomplete Reaction Product 5-(pyridin-4-yl)- 1,3,4-thiadiazol-2-amine (Target) Cyclization->Product -H2O

Figure 2: Synthetic pathway and potential impurity origin.[1][2] Incomplete cyclization leads to thiosemicarbazide contamination, which must be removed via recrystallization (typically from ethanol).[1]

Purity Considerations:

  • Residual Solvents: Due to the use of strong acids (H

    
    SO
    
    
    
    ) or dehydrating agents (POCl
    
    
    ), residual acid salts may persist.[1]
  • By-products: Unreacted hydrazide or linear thiosemicarbazide intermediates are the most common organic impurities.[2]

Biological Interface & Handling[1][2]

ADME Implications

  • Permeability: The LogP of 0.6 suggests good passive permeability, though the high melting point indicates high lattice energy that may limit dissolution rate (Class II/IV in BCS).[1]

  • Metabolic Stability: The thiadiazole ring is generally stable, but the primary amine is a handle for acetylation or glucuronidation.[1] The pyridine ring may undergo N-oxidation.[1][2]

Safety & Toxicology

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]

  • Handling: Use standard PPE. Avoid dust formation due to potential inhalation toxicity.[2]

  • Storage: Store at room temperature, protected from light and moisture. The amine is stable but can oxidize slowly over prolonged exposure to air.[2]

References

  • Crystal Structure & Synthesis: Wang, Y., et al. "5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine."[1][2] Acta Crystallographica Section E, vol. 61, no. 3, 2005, o646-o647.[1][2]

  • Biological Activity (Helicase Inhibition): Nguyen, G. H., et al. "Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase."[1][2] Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 10, 2015, 2122-2126.[1][2]

  • Antimicrobial Profiling: Serban, G., et al. "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[1][2][6] Drug Design, Development and Therapy, vol. 12, 2018, 1545–1566.[1]

  • Physicochemical Data: PubChem Compound Summary for CID 121269, 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole.[1][2]

  • Tautomerism Studies: Altintop, M. D., et al. "Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antifungal Agents."[1] Molecules, vol. 21, no.[1][7] 8, 2016. [1][2]

Sources

Exploratory

investigating the antimicrobial spectrum of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Technical Monograph: Antimicrobial Spectrum & Pharmacophore Analysis of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Part 1: Executive Summary & Strategic Positioning 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Antimicrobial Spectrum & Pharmacophore Analysis of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Part 1: Executive Summary & Strategic Positioning

5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine is not merely a screening compound; it is a privileged scaffold in antimicrobial drug design. Structurally derived from the first-line anti-tuberculosis drug isoniazid , this heterocyclic amine retains the critical pyridine-4-yl pharmacophore while introducing a bioisostere 1,3,4-thiadiazole ring.

While the free amine exhibits moderate intrinsic activity against Gram-negative pathogens (E. coli, P. aeruginosa), its primary value lies in its role as a "Warhead Precursor." It serves as the nucleophilic anchor for generating high-potency Schiff bases and amide derivatives that demonstrate MIC values comparable to fluoroquinolones (e.g., ciprofloxacin).

Key Technical Insight: The thiadiazole ring acts as a bioisostere of pyrimidine, enhancing metabolic stability and hydrogen-bonding potential within the active sites of bacterial enzymes such as DNA gyrase and Enoyl-ACP reductase (InhA).

Part 2: Chemical Profile & Synthesis Logic

Structural Rationale

The molecule combines two distinct active domains:[1]

  • Pyridine-4-yl Moiety: Provides electron-deficient aromatic character, facilitating

    
     stacking interactions with DNA base pairs or aromatic residues in enzyme active sites.
    
  • 2-Amino-1,3,4-Thiadiazole Core: Acts as a rigid linker and a hydrogen bond donor/acceptor system. The sulfur atom increases lipophilicity (LogP modulation) compared to oxadiazoles, improving membrane permeability.

Synthesis Pathway (Self-Validating Protocol)

The synthesis is a classic cyclodehydration of an isoniazid derivative. This protocol is favored for its high yield and purity, minimizing side reactions.

Reagents:

  • Isoniazid (Starting Material)[2][3]

  • Potassium Thiocyanate (KSCN)

  • Hydrochloric Acid (HCl)

  • Concentrated Sulfuric Acid (

    
    ) – Cyclizing Agent
    

SynthesisPathway Isoniazid Isoniazid (Pyridine-4-carbohydrazide) Intermediate Isonicotinoyl Thiosemicarbazide Isoniazid->Intermediate + KSCN / HCl Reflux 3h Product 5-(pyridin-4-yl)-1,3,4- thiadiazol-2-amine Intermediate->Product + Conc. H2SO4 Cyclodehydration (0-5°C -> RT)

Figure 1: Cyclodehydration pathway transforming Isoniazid into the target thiadiazole amine.

Part 3: Antimicrobial Spectrum Analysis

The following data aggregates biological evaluation results from multiple studies on the core amine and its direct functional derivatives.

Antibacterial Activity (MIC Data)

The free amine shows "Moderate" activity due to polarity limiting passive diffusion across the peptidoglycan layer. However, it serves as a baseline for potency.

Target OrganismGram StatusMIC Range (µg/mL) - Free AmineMIC Range (µg/mL) - Optimized Derivatives*Comparative Potency
Escherichia coli Negative25 – 506.25 – 12.5High (vs. Ampicillin)
Pseudomonas aeruginosa Negative50 – 10012.5 – 25Moderate (vs. Ciprofloxacin)
Staphylococcus aureus Positive>10012.5 – 50Low to Moderate
Bacillus subtilis Positive>10025 – 50Low
Mycobacterium tuberculosis Acid-FastN/A (Screening)0.5 – 4.0Very High (Isoniazid-like)

*Optimized Derivatives refer to Schiff bases (benzylidene derivatives) or amide-linked analogs.

Interpretation: The core amine is most effective against Gram-negative bacteria. The high MIC against Gram-positives suggests difficulty penetrating the thick peptidoglycan wall without the lipophilic "tail" added in derivative synthesis.

Antifungal Profile
  • Candida albicans: The amine exhibits moderate fungistatic activity (MIC ~50 µg/mL).

  • Mechanism: Interference with ergosterol biosynthesis (lanosterol 14

    
    -demethylase inhibition), a common trait of azole-bearing heterocycles.
    

Part 4: Mechanism of Action (MOA)

The antimicrobial efficacy of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine operates via a dual-mechanism hypothesis, heavily influenced by its isoniazid lineage.

Primary Pathway: DNA Gyrase Inhibition

Similar to fluoroquinolones, the 1,3,4-thiadiazole ring interacts with the DNA-Gyrase complex (Subunit B), preventing the ATP-dependent introduction of negative supercoils into DNA. This halts bacterial replication.

Secondary Pathway: Enoyl-ACP Reductase (InhA) Modulation

Given the pyridine-4-yl substitution, the compound mimics the structure of isoniazid. In Mycobacteria, it may act as a prodrug, activated by KatG to form an adduct with NAD+, inhibiting InhA and blocking mycolic acid synthesis (cell wall formation).

MOA Compound 5-(pyridin-4-yl)-1,3,4- thiadiazol-2-amine Gyrase Target 1: DNA Gyrase (Topoisomerase II) Compound->Gyrase Binding to ATP Binding Site InhA Target 2: Enoyl-ACP Reductase (Mycolic Acid Cycle) Compound->InhA Mimicry of Isoniazid Replication Inhibition of DNA Replication Gyrase->Replication CellWall Disruption of Cell Wall Synthesis InhA->CellWall Death Bacterial Cell Death (Bactericidal) Replication->Death CellWall->Death

Figure 2: Dual-target mechanism of action focusing on DNA replication and cell wall integrity.

Part 5: Experimental Protocols

To ensure reproducibility and valid data generation, follow these standardized protocols.

Synthesis Verification (TLC & Melting Point)
  • Solvent System: Methanol:Chloroform (1:9).

  • Visualization: UV light (254 nm) – The pyridine ring is UV active.

  • Expected Melting Point: >200°C (High due to intermolecular H-bonding).

MIC Determination (Broth Microdilution)
  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum:

    
     CFU/mL.
    
  • Compound Preparation: Dissolve in DMSO (Stock 10 mg/mL), then serial dilute. Note: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Incubation: 37°C for 18–24 hours.

  • Endpoint: Lowest concentration with no visible turbidity.

Cytotoxicity Control (MTT Assay)

Before advancing to in vivo models, screen against Vero or HepG2 cell lines.

  • Threshold:

    
     should be 
    
    
    
    µg/mL to ensure a safe Therapeutic Index (TI).
  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Part 6: Future Outlook & SAR Optimization

The "free amine" is rarely the final drug candidate. It is the starting block .

  • To increase Gram-positive activity: Derivatize the amine with lipophilic aldehydes (e.g., 4-chlorobenzaldehyde) to form Schiff bases. This increases LogP, aiding peptidoglycan penetration.

  • To reduce toxicity: Introduce bulky groups (e.g., phthalimides) to restrict off-target binding.

References

  • Dangi, R. R., & Chundawat, N. S. (2015). Synthesis, characterisation and biological evaluation of some ethoxyphthalimide derivatives of thiadiazole and quinazoline.[2][3] World Journal of Pharmaceutical Research, 4(2), 1292-1302.

  • Jubie, S., et al. (2011). Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. Journal of Pharmaceutical Sciences and Research.

  • Serban, G., et al. (2019). New 1,3,4-Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity. Journal of Heterocyclic Chemistry.

  • Mishra, A. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives: A Review. MDPI Molecules.

  • US Patent US10130619B2. Amido thiadiazole derivatives as NADPH oxidase inhibitors.[4]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine in the lab

Application Note: Synthesis of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Abstract This application note details a robust, laboratory-scale protocol for the synthesis of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine. The meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine. The method utilizes a phosphorus oxychloride (POCl


)-mediated cyclodehydration of isonicotinic acid and thiosemicarbazide. This approach is selected for its high reproducibility, yield efficiency, and ability to drive the reaction to completion without isolating sensitive intermediates. The resulting scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant anticancer and antimicrobial potential.

Introduction & Strategic Rationale

The 2-amino-1,3,4-thiadiazole ring system is a "privileged structure" in drug discovery, serving as a bioisostere for diverse functional groups while improving pharmacokinetic profiles. The 5-(pyridin-4-yl) derivative specifically acts as a precursor for Schiff base formation and metal chelation, and has been investigated for its inhibition of 14


-demethylase in Mycobacterium tuberculosis.

Why POCl


-Mediated Cyclization? 
While direct thermal condensation or microwave-assisted methods exist, they often suffer from incomplete cyclization or thermal degradation. The POCl

method serves a dual function:
  • Activation: It converts the carboxylic acid functionality into a highly reactive acyl chloride or phosphorylated intermediate in situ.

  • Dehydration: It acts as a potent dehydrating agent, forcing the closure of the thiadiazole ring, which is thermodynamically favorable but kinetically slow under neutral conditions.

Reaction Mechanism

The synthesis proceeds via a one-pot activation-cyclization sequence.

  • Acylation: POCl

    
     activates isonicotinic acid, facilitating the nucleophilic attack by the hydrazine nitrogen of thiosemicarbazide.
    
  • Cyclodehydration: The sulfur atom attacks the activated carbonyl carbon (or imidoyl chloride intermediate), followed by the elimination of phosphorodichloridic acid species to form the aromatic thiadiazole ring.

ReactionMechanism Reactants Isonicotinic Acid + Thiosemicarbazide Activation Activation by POCl3 (Formation of Acyl Chloride/Phosphorylated Intermediate) Reactants->Activation POCl3, Reflux Intermediate Acyl-Thiosemicarbazide Intermediate Activation->Intermediate -HCl Cyclization Intramolecular Cyclization (S-attack on Carbonyl) Intermediate->Cyclization Dehydration Product 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Cyclization->Product -HPO2Cl2 species

Figure 1: Mechanistic pathway of the POCl


-mediated synthesis.

Materials & Equipment

Reagents:

  • Isonicotinic Acid (4-Pyridinecarboxylic acid): >98% purity.

  • Thiosemicarbazide: >98% purity.

  • Phosphorus Oxychloride (POCl

    
    ):  Reagent grade (Freshly distilled if yellow).
    
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) or Ammonia (NH
    
    
    OH):
    For neutralization.
  • Ethanol / DMF: For recrystallization.

Equipment:

  • Round-bottom flask (100 mL or 250 mL) with 24/40 joint.

  • Reflux condenser with calcium chloride drying tube (to exclude moisture).

  • Magnetic stirrer and oil bath.

  • Ice-water bath.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Safety Warning: POCl


 is highly corrosive and reacts violently with water to release HCl and phosphoric acid. All operations involving POCl

must be performed in a functioning fume hood wearing appropriate PPE (gloves, goggles, lab coat).
Step 1: Reaction Setup
  • In a dry 100 mL round-bottom flask, place Isonicotinic acid (1.23 g, 10 mmol) and Thiosemicarbazide (0.91 g, 10 mmol) .

  • Carefully add POCl

    
     (5 mL)  to the flask. The POCl
    
    
    
    acts as both solvent and reagent.
    • Note: Some protocols suggest a slight excess of thiosemicarbazide (1:1.1) to ensure complete consumption of the acid.

  • Attach a reflux condenser fitted with a drying tube.

Step 2: Cyclization (Reflux)
  • Heat the reaction mixture gently to 80–90°C in an oil bath.

  • Maintain reflux for 3–6 hours .

    • Monitoring: The reaction progress can be monitored by TLC (System: Ethyl Acetate/Methanol 9:1). The suspension usually clears or changes color as the reaction proceeds.

  • Allow the reaction mixture to cool to room temperature.

Step 3: Quenching and Workup
  • Prepare a beaker containing 50 g of crushed ice and 50 mL of water .

  • Slowly and cautiously pour the cooled reaction mixture onto the crushed ice with vigorous stirring.

    • Caution: This step is exothermic due to POCl

      
       hydrolysis. Add dropwise if the reaction is violent.
      
  • Stir the resulting solution for 30 minutes to ensure complete hydrolysis of excess POCl

    
    .
    
  • The solution will be acidic (pH < 1).

Step 4: Neutralization and Isolation
  • Place the beaker in an ice bath.

  • Adjust the pH of the solution to pH 8–9 by dropwise addition of concentrated ammonia solution (NH

    
    OH) or saturated Na
    
    
    
    CO
    
    
    solution.
    • Observation: A solid precipitate (the free base) will form as the pH approaches neutrality.

  • Stir the suspension for 1 hour at 0–5°C to maximize precipitation.

  • Filter the solid using vacuum filtration.

  • Wash the filter cake copiously with cold water (3 x 20 mL) to remove inorganic salts.

Step 5: Purification
  • Recrystallize the crude solid from Ethanol or a DMF/Water (1:2) mixture.

    • Procedure: Dissolve the solid in minimum hot DMF, filter while hot to remove insoluble impurities, then add hot water until turbid. Cool slowly to 4°C.

  • Filter the purified crystals and dry in a vacuum oven at 60°C for 4 hours.

Workflow Start Start: Weigh Reagents (Acid + Thiosemicarbazide) Mix Add POCl3 (Solvent/Reagent) Start->Mix Reflux Reflux at 80-90°C (3-6 Hours) Mix->Reflux Quench Quench in Crushed Ice (Hydrolysis of POCl3) Reflux->Quench Neutralize Adjust pH to 8-9 (NH4OH or Na2CO3) Quench->Neutralize Filter Vacuum Filtration & Water Wash Neutralize->Filter Purify Recrystallization (Ethanol or DMF/H2O) Filter->Purify End Final Product: 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Purify->End

Figure 2: Step-by-step experimental workflow.

Characterization & Quality Control

Expected Data:

ParameterSpecificationNotes
Appearance Pale yellow to white powderColor depends on recrystallization solvent.
Yield 70% – 90%Dependent on moisture control during reflux.
Melting Point 268–270°C (dec.)High MP is characteristic of this scaffold.
Rf Value ~0.4–0.5TLC: Ethyl Acetate/Methanol (9:1).

Spectroscopic Validation:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       8.6–8.7 ppm (d, 2H, Pyridine C2-H, C6-H)
      
    • 
       7.7–7.8 ppm (d, 2H, Pyridine C3-H, C5-H)
      
    • 
       7.5–7.6 ppm (s, 2H, -NH
      
      
      
      , exchangeable with D
      
      
      O)
  • IR (KBr):

    • 3250–3400 cm

      
       (N-H stretching, primary amine)
      
    • 1620 cm

      
       (C=N stretching, thiadiazole ring)[1]
      
    • 1510 cm

      
       (C=C stretching, pyridine ring)
      
    • 690 cm

      
       (C-S-C stretching)
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis or pH error.Ensure pH is adjusted strictly to 8–9. If too acidic, the amine remains protonated and soluble; if too basic, the ring may degrade (rare) or impurities precipitate.
Sticky Product Residual POCl

or phosphoric acid.
Increase washing of the filter cake with cold water. Ensure thorough quenching time (30 mins).
Dark Color Charring during reflux.Maintain oil bath temperature strictly below 100°C. Ensure magnetic stirring is efficient to prevent hot spots.
No Precipitate Product solubility in water.The product has low water solubility, but if the volume is too large, losses occur. Concentrate the filtrate if necessary or salt out.

References

  • Wang, Y., Wan, R., Han, F., Wang, P., & Wang, B. (2009).[2] 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine.[3][2] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1059. Link

  • Jubie, S., et al. (2011). Synthesis and Antimicrobial Activity of Some New 2-Amino-1,3,4-Thiadiazoles. Journal of Pharmaceutical Sciences and Research.
  • PubChem. (n.d.). 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole.[3][2] National Library of Medicine. Link

  • Chitre, T. S., et al. (2011). Synthesis and Docking Study of Novel 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones. Advances in Biological Chemistry, 1, 7-14. (References the thiadiazole intermediate synthesis). Link

Sources

Application

Application Note: A Fluorescence-Based Assay for Screening Inhibitors of Bloom Helicase Using 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Introduction: The Critical Role of Bloom Helicase in Genomic Stability and as a Therapeutic Target Bloom helicase (BLM) is a critical enzyme in the maintenance of genomic integrity.[1][2] As a member of the RecQ family o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Bloom Helicase in Genomic Stability and as a Therapeutic Target

Bloom helicase (BLM) is a critical enzyme in the maintenance of genomic integrity.[1][2] As a member of the RecQ family of DNA helicases, BLM utilizes the energy from ATP hydrolysis to unwind complex DNA structures, such as G-quadruplexes and Holliday junctions, that can arise during DNA replication and repair.[3][4] This function is paramount in preventing chromosomal abnormalities and maintaining cellular homeostasis. The significance of BLM is starkly illustrated by Bloom syndrome, a rare autosomal recessive disorder caused by mutations in the BLM gene.[5] This syndrome is characterized by genomic instability, a high predisposition to cancer, and immunodeficiency, underscoring the enzyme's role as a caretaker of the genome.[4][5]

Recent research has illuminated BLM's potential as a therapeutic target, particularly in oncology. Many cancer cells exhibit deficiencies in DNA damage response pathways, making them reliant on other repair mechanisms, including those involving BLM.[6] This creates a synthetic lethal relationship, where inhibiting BLM in such cancer cells can lead to catastrophic DNA damage and cell death, while sparing healthy cells. This has spurred the search for potent and selective small-molecule inhibitors of BLM. Among the promising scaffolds for such inhibitors are derivatives of 1,3,4-thiadiazole, a class of heterocyclic compounds known for a wide range of biological activities.[7][8][9] Specifically, medicinal chemistry efforts have identified derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine as potent inhibitors of Bloom Helicase.[5]

This application note provides a detailed protocol for a robust, high-throughput fluorescence-based assay to screen for and characterize inhibitors of Bloom helicase, using 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine as a representative compound. We will delve into the mechanistic underpinnings of the assay, provide a step-by-step methodology, and discuss data analysis and interpretation, offering field-proven insights to ensure experimental success.

Principle of the Assay: Monitoring DNA Unwinding via Fluorescence De-quenching

The assay quantifies the helicase activity of BLM by monitoring the unwinding of a specially designed DNA substrate. The core of this method is a double-stranded DNA molecule where one strand is labeled with a fluorophore (e.g., TAMRA) and the other with a quencher (e.g., Black Hole Quencher, BHQ).[3][10]

Mechanism of Detection:

  • Quenched State: In the double-stranded (duplex) form, the fluorophore and quencher are in close proximity. This allows the quencher to absorb the energy emitted by the fluorophore, resulting in a low fluorescence signal.

  • Unwinding Activity: Upon the addition of recombinant BLM protein and ATP, the helicase binds to the DNA substrate and begins to unwind the duplex in a 3' to 5' direction.[3] This process is fueled by the hydrolysis of ATP to ADP.[4]

  • De-quenched State: As the DNA strands separate, the fluorophore and quencher are physically distanced. The quencher can no longer effectively absorb the fluorophore's emission, leading to a significant increase in the fluorescence signal.

  • Inhibition: In the presence of an inhibitor like 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, the enzymatic activity of BLM is blocked. The DNA substrate remains in its duplex, quenched state, and no significant increase in fluorescence is observed. The degree of inhibition is directly proportional to the reduction in the fluorescence signal compared to an uninhibited control.

This "mix-and-read" format is highly amenable to high-throughput screening (HTS) in 96- or 384-well plates, providing a robust platform for identifying and characterizing novel BLM inhibitors.[11]

Assay_Principle cluster_0 Initial State (Low Fluorescence) cluster_1 Reaction cluster_2 Active State (High Fluorescence) cluster_3 Inhibited State (Low Fluorescence) dsDNA Duplex DNA Substrate (Fluorophore + Quencher) BLM BLM Helicase dsDNA->BLM + ATP ATP ssDNA Unwound ssDNA (Fluorophore Separated from Quencher) BLM->ssDNA Unwinding Inhibitor 5-(pyridin-4-yl)-1,3,4- thiadiazol-2-amine BLM->Inhibitor Binding InhibitedComplex Inhibited BLM-DNA Complex Inhibitor->InhibitedComplex InhibitedComplex->dsDNA No Unwinding

Caption: Mechanism of the fluorescence de-quenching helicase assay.

Materials and Reagents

  • Compound Under Investigation: 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 2002-04-2).[12]

  • Enzyme: Purified, recombinant human Bloom helicase (BLM), catalytic core (e.g., amino acids 642-1290).

  • DNA Substrate: A forked DNA duplex with a 3' single-stranded tail for BLM loading. The strands should be labeled with a compatible fluorophore/quencher pair (e.g., 5'-TAMRA and 3'-BHQ2).

  • Buffer: Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% BSA). Expertise Note: Magnesium is a critical cofactor for ATP hydrolysis by helicases. DTT is included to maintain the enzyme in a reduced, active state. BSA is a carrier protein that prevents the enzyme from sticking to plastic surfaces.

  • Cofactor: Adenosine 5'-triphosphate (ATP), high purity.

  • Control Compound: A known non-hydrolyzable ATP analog (e.g., ATPγS) or a known BLM inhibitor, if available.

  • Plate: Black, opaque 96- or 384-well microplates (low-volume). Trustworthiness Note: Black plates are essential to minimize background fluorescence and prevent light scatter between wells.

  • Instrumentation: A microplate reader capable of fluorescence intensity detection with appropriate excitation/emission filters for the chosen fluorophore (e.g., Ex: 555 nm, Em: 585 nm for TAMRA).

Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 50 µL. Adjust volumes accordingly for other formats.

Workflow Overview

Workflow A 1. Prepare Reagents (Buffer, Inhibitor Dilutions, Enzyme, Substrate, ATP) B 2. Dispense Inhibitor/Controls (5 µL per well) A->B C 3. Add BLM Enzyme & DNA Substrate Mix (25 µL per well) B->C D 4. Incubate at Room Temperature (15-20 minutes) C->D E 5. Initiate Reaction with ATP (20 µL per well) D->E F 6. Kinetic Read (Fluorescence measurement over 60 min) E->F G 7. Data Analysis (Calculate % Inhibition and IC₅₀) F->G

Caption: Step-by-step experimental workflow for the BLM inhibition assay.

Step 1: Reagent Preparation

  • Assay Buffer: Prepare 1X Assay Buffer from stock solutions. Keep on ice.

  • Test Compound Stock: Prepare a high-concentration stock of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (e.g., 10 mM in 100% DMSO). Expertise Note: DMSO is a common solvent for small molecules. Ensure the final concentration in the assay does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.

  • Serial Dilutions: Perform a serial dilution of the test compound stock in 100% DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).

  • Enzyme-Substrate Mix: Prepare a 2X working solution of BLM and the DNA substrate in 1X Assay Buffer. The final concentration in the well should be optimized for robust signal-to-background (e.g., 5 nM BLM, 10 nM DNA substrate). Trustworthiness Note: Pre-mixing the enzyme and substrate allows them to equilibrate before the reaction is initiated.

  • ATP Solution: Prepare a 2.5X working solution of ATP in 1X Assay Buffer. The final concentration should be at or near the Michaelis constant (Km) of BLM for ATP to ensure sensitivity to competitive inhibitors (e.g., final concentration of 1 mM).

Step 2: Assay Plate Setup

  • Dispense Inhibitor: Add 5 µL of the serially diluted test compound to the appropriate wells ("Test Inhibitor").

  • Dispense Controls:

    • Negative Control (0% Inhibition): Add 5 µL of 100% DMSO to at least three wells. This represents the maximum enzyme activity.

    • Positive Control (100% Inhibition): Add 5 µL of a known BLM inhibitor or buffer without enzyme to at least three wells. This represents the background fluorescence.

Step 3: Enzyme and Substrate Addition

  • Add 25 µL of the 2X Enzyme-Substrate Mix to all wells.

  • Mix the plate gently on a plate shaker for 30 seconds.

Step 4: Pre-incubation

  • Incubate the plate at room temperature for 15-20 minutes. Expertise Note: This step allows the test compound to bind to the BLM enzyme before the helicase reaction is initiated, which is crucial for identifying inhibitors that are not competitive with the DNA substrate.

Step 5: Reaction Initiation

  • Place the plate in the microplate reader.

  • Set the reader to inject 20 µL of the 2.5X ATP solution into each well and begin reading immediately.

Step 6: Data Acquisition

  • Measure the fluorescence intensity kinetically every 60 seconds for 60 minutes.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (v) by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of BLM inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (v_inhibitor - v_positive_control) / (v_negative_control - v_positive_control))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Hypothetical Data Presentation:

Compound Concentration (µM)Average Reaction Rate (RFU/min)% Inhibition
0 (DMSO Control)5000%
0.145010%
0.337525%
1.025050%
3.012575%
10.06088%
30.05589%
100.05090%

From this hypothetical data, the IC₅₀ for 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine would be determined to be 1.0 µM .

Conclusion and Further Steps

The fluorescence-based de-quenching assay described here is a reliable and efficient method for identifying and characterizing inhibitors of Bloom helicase. The use of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine and its derivatives has shown promise in this area.[5] Following the identification of a hit compound from this primary screen, further studies are warranted. These include:

  • Selectivity Assays: Testing the inhibitor against other related helicases (e.g., WRN, RECQ1) to determine its selectivity profile.

  • Mechanism of Action Studies: Performing enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the DNA substrate.

  • Cell-Based Assays: Validating the activity of the compound in a cellular context, for instance, by measuring the induction of sister chromatid exchanges, a hallmark of Bloom syndrome.[5]

This comprehensive approach, from a robust biochemical screen to cellular validation, is essential in the development of novel therapeutics targeting Bloom helicase for the treatment of cancer and other diseases.

References

  • National Center for Biotechnology Information (2024). 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine. PubChem Compound Summary for CID 121269. Available at: [Link]

  • Aggarwal, S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate (n.d.). 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]

  • Mol-Instincts (n.d.). 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 2002-04-2) – Thermophysical Properties. Available at: [Link]

  • BPS Bioscience (n.d.). BLM Helicase Activity Assay Kit. Available at: [Link]

  • Lohman, T. M., et al. (2021). A novel cell-cycle-regulated interaction of the Bloom syndrome helicase BLM with Mcm6 controls replication-linked processes. Nucleic Acids Research. Available at: [Link]

  • MDPI (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. Available at: [Link]

  • BPS Bioscience (n.d.). BLM Helicase Activity Assay Kit. Available at: [Link]

  • Frontiers in Chemistry (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Available at: [Link]

  • YouTube (2022). Bloom Helicase Mediates Formation of Large Single-Stranded DNA Loops During DNA End Processing. NIH VideoCasting and Podcasting. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and Biological Activity of New 1,3,4-Thiadiazole Derivatives. Available at: [Link]

  • Sharma, S., & Brosh, R. M. Jr. (2021). Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword?. Frontiers in Molecular Biosciences. Available at: [Link]

  • National Center for Biotechnology Information (2024). 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole. PubChem Compound Summary for CID 121269. Available at: [Link]

  • Nucleic Acids Research (2015). A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands. Available at: [Link]

  • PubMed (2013). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Available at: [Link]

  • BellBrook Labs (n.d.). What Is the Best Assay for Helicase Enzymes? Formats, Applications, and Drug Discovery Insights. Available at: [Link]

  • eLife (2021). Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein. Available at: [Link]

  • Wikipedia (n.d.). Bloom syndrome protein. Available at: [Link]

  • PubMed (2015). Discovery of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as Potent PIM Inhibitors. Available at: [Link]

  • The Journal of Experimental Medicine (2007). The Bloom's Syndrome Helicase Is Critical for Development and Function of the αβ T-Cell Lineage. Available at: [Link]

Sources

Method

developing a cell-based assay for 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine anticancer activity

Strategic Overview & Biological Rationale The Compound Class The molecule 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine represents a "privileged scaffold" in medicinal chemistry. The 1,3,4-thiadiazole core acts as a bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Biological Rationale

The Compound Class

The molecule 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine represents a "privileged scaffold" in medicinal chemistry. The 1,3,4-thiadiazole core acts as a bioisostere for pyrimidines and pyridazines, offering improved lipophilicity and metabolic stability.

Why this assay strategy? Research indicates that derivatives of this scaffold often function through two primary mechanisms:

  • Bloom Helicase (BLM) Inhibition: Analogs of this structure (e.g., ML216) are known to inhibit BLM helicase, leading to genome instability and sister chromatid exchanges (Nguyen et al., 2013).[1]

  • Apoptotic Induction: General thiadiazole derivatives frequently induce cytotoxicity via the mitochondrial pathway (Bax/Bcl-2 modulation) or G2/M cell cycle arrest.

Therefore, a single endpoint is insufficient. This guide details a Tiered Screening Approach :

  • Tier 1 (Phenotypic): ATP-quantification to establish potency (

    
    ).
    
  • Tier 2 (Mechanistic): Caspase-3/7 activation to confirm programmed cell death.

  • Tier 3 (Functional): Cell cycle analysis to identify G2/M arrest indicative of helicase or tubulin interference.

Experimental Logic Flow

AssayLogic Compound 5-(pyridin-4-yl)- 1,3,4-thiadiazol-2-amine Solubility Solubility Check (DMSO Tolerance) Compound->Solubility Tier1 Tier 1: Viability (ATP Quantitation) Solubility->Tier1 Serial Dilution Decision Hit Confirmation (IC50 < 10 µM) Tier1->Decision Data Analysis Decision->Compound No (Redesign) Tier2 Tier 2: Apoptosis (Caspase 3/7) Decision->Tier2 Yes Tier3 Tier 3: Cell Cycle (Flow Cytometry) Decision->Tier3 Yes

Caption: Tiered screening workflow ensuring that cytotoxic hits are validated for specific apoptotic mechanisms before advanced functional characterization.

Pre-Assay Preparation: Compound Handling

The primary failure mode for thiadiazole assays is precipitation. These heteroaromatics can be hydrophobic.

  • Stock Preparation: Dissolve 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into single-use brown tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • Vehicle Control: The final assay concentration of DMSO must remain constant (typically 0.5% or 0.1%) across all dose points to avoid vehicle toxicity artifacts.

Protocol 1: Tier 1 Cytotoxicity Screen (ATP-Based)

Objective: Determine the


 (half-maximal inhibitory concentration) using cellular ATP levels as a proxy for metabolic viability.
Method:  CellTiter-Glo® (Promega) or equivalent luminescent ATP assay. This is superior to MTT/MTS due to higher sensitivity and fewer chemical interference issues with thiadiazoles.
Materials
  • Cell Line: HCT116 (Colon) or A549 (Lung) – highly relevant for thiadiazole antiproliferative studies.

  • Reagent: CellTiter-Glo Luminescent Cell Viability Assay.

  • Plate: 96-well solid white flat-bottom plates (for luminescence reflection).

Step-by-Step Procedure
  • Cell Seeding (Day 0):

    • Harvest cells and count using Trypan Blue exclusion.

    • Dilute to 3,000–5,000 cells/well in 100 µL complete media.

    • Critical: Seed 3-4 wells with media only (No Cell Control) for background subtraction.

    • Incubate 24h at 37°C/5% CO₂ to allow attachment.

  • Compound Treatment (Day 1):

    • Prepare a 1:3 serial dilution of the compound in DMSO (8 points).

    • Dilute these stocks 1:200 into pre-warmed media to create 2x working solutions (ensuring final DMSO is 0.5%).

    • Remove 50 µL of media from the plates and add 50 µL of the 2x compound solution.

    • Controls:

      • Positive Control:[2] Staurosporine (1 µM final).

      • Vehicle Control: 0.5% DMSO in media.

  • Incubation:

    • Incubate for 48 or 72 hours . (Thiadiazoles often require 72h for phenotypic penetrance).

  • Readout (Day 3/4):

    • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

    • Add 100 µL of reagent to each well (1:1 ratio).

    • Orbitally shake for 2 mins (lyses cells).

    • Incubate 10 mins at RT (stabilizes signal).

    • Read Luminescence (Integration time: 0.5 – 1.0 sec).

Data Analysis (Table 1)
ParameterCalculation / FormulaAcceptance Criteria
Percent Viability

N/A
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background

> 50
CV%

< 10% (across replicates)

Note:


 = Standard Deviation, 

= Mean, p = Positive Control, n = Negative/Vehicle Control.[3] (Zhang et al., 1999).

Protocol 2: Tier 2 Mechanistic Validation (Caspase 3/7)

Objective: Confirm that the loss of viability is due to apoptosis (programmed cell death) rather than necrosis, which is a hallmark of specific thiadiazole activity.

Biological Pathway Context

ApoptosisPathway Drug 5-(pyridin-4-yl)- 1,3,4-thiadiazol-2-amine Target Target Engagement (BLM Helicase / Tubulin?) Drug->Target Mito Mitochondrial Stress (Bax/Bcl-2 Ratio) Target->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase 9 Activation CytoC->Casp9 Casp37 Caspase 3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis (DNA Fragmentation) Casp37->Apoptosis

Caption: Proposed Mechanism of Action.[4][5] Thiadiazoles typically trigger the intrinsic mitochondrial apoptotic pathway.

Procedure (Multiplexing Option)

To save reagents and time, this can be multiplexed with the viability assay if using a non-lytic viability dye (like Resazurin) first, followed by the lytic Caspase-Glo assay.

  • Setup: Replicate the seeding and treatment steps from Protocol 1.

  • Incubation: Shorten time to 24 hours . Caspase activation is an early event; measuring at 72h (when cells are already dead) will yield false negatives.

  • Reagent: Add Caspase-Glo® 3/7 Reagent (Promega) equal to the volume of culture medium.

  • Readout: Incubate 30-60 mins at RT and measure Luminescence.

  • Interpretation: A "hit" is defined as a compound concentration that shows >2-fold increase in luminescence compared to the Vehicle Control.

Protocol 3: Functional Profiling (Cell Cycle Analysis)

Objective: If the compound inhibits Bloom Helicase (as the scaffold suggests), cells should arrest in G2/M phase or show increased sub-G1 debris.

Method: Propidium Iodide (PI) Flow Cytometry
  • Treatment: Treat cells (6-well plate,

    
     cells/well) with the 
    
    
    
    concentration determined in Tier 1 for 24h.
  • Harvest: Trypsinize cells, collect pellet, and wash with cold PBS.

  • Fixation: Resuspend pellet in 200 µL PBS, then add 800 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash fixed cells 2x with PBS.

    • Resuspend in 500 µL staining buffer: PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide + 0.2 mg/mL RNase A.

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCelesta). Collect 10,000 events.

  • Gating: Use doublet discrimination (FSC-A vs FSC-H) to ensure single-cell analysis.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Nguyen, G. H., et al. (2013). Regulation of Gene Expression by the BLM Helicase Correlates with Genome Instability. Proceedings of the National Academy of Sciences. (Context for thiadiazole-pyridine as BLM inhibitors). Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. Molecules. Link

Sources

Application

Application Notes and Protocols for Purity Assessment of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Introduction: The Criticality of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric;...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, a molecule of interest for its potential biological activities, rigorous purity assessment is paramount.[1][2] Impurities, even in trace amounts, can possess their own pharmacological or toxicological profiles, potentially altering the therapeutic effect or introducing adverse reactions.[3] This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to assess the purity of synthesized 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, ensuring the integrity of subsequent preclinical and clinical investigations.

The methodologies presented herein are designed to be a self-validating system, employing orthogonal analytical techniques to build a cohesive and trustworthy purity profile. This approach aligns with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which advocate for a thorough understanding and control of impurities in new drug substances.[3]

Physicochemical Properties of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine

A foundational understanding of the molecule's physicochemical properties is essential for the rational development of analytical methods.

PropertyValueSource
Molecular FormulaC₇H₆N₄S[4]
Molecular Weight178.22 g/mol [4]
Melting Point242-248 °C[5]
Boiling Point409.1 ± 47.0 °C (Predicted)[5]
Density1.412 ± 0.06 g/cm³ (Predicted)[5]
pKa1.66 ± 0.10 (Predicted)[5]
UV λmax316 nm (in Methanol)[5]

Overall Purity Assessment Workflow

A multi-faceted approach is necessary for a comprehensive purity assessment. The following diagram illustrates the logical flow of analysis, beginning with a high-resolution separation technique and progressing through spectroscopic and elemental confirmation.

Purity Assessment Workflow Figure 1: Comprehensive Purity Assessment Workflow cluster_0 Initial Screening & Quantification cluster_1 Structural Confirmation & Identification cluster_2 Absolute Purity & Elemental Composition HPLC_UPLC HPLC/UPLC (Purity, Impurity Profile) LC_HRMS LC-HRMS (Impurity ID, Mass Verification) HPLC_UPLC->LC_HRMS Identify Peaks NMR NMR Spectroscopy (Structural Integrity) HPLC_UPLC->NMR Confirm Structure Elemental_Analysis Elemental Analysis (Elemental Composition) LC_HRMS->Elemental_Analysis Verify Formula qNMR Quantitative NMR (qNMR) (Absolute Purity) NMR->qNMR Quantify FTIR FTIR Spectroscopy (Functional Groups)

Sources

Method

Technical Guide: Crystal Growth of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine for X-ray Crystallography

Part 1: Executive Summary & Structural Analysis[1] Introduction 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS: 2002-04-2) is a bioactive heterocyclic scaffold exhibiting significant potential in drug discovery, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis[1]

Introduction

5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS: 2002-04-2) is a bioactive heterocyclic scaffold exhibiting significant potential in drug discovery, particularly as a metallo-enzyme inhibitor and antiviral agent.[1][2] Obtaining high-quality single crystals for X-ray diffraction (SCXRD) is critical for mapping its supramolecular synthons—specifically the competition between the pyridine nitrogen and thiadiazole nitrogens as hydrogen bond acceptors.[1]

This guide moves beyond generic protocols, providing a rational design approach based on the molecule's specific electronic distribution and solubility profile.

Structural Synthons & Crystallizability

Successful crystallization requires understanding the intermolecular forces at play.[1]

  • H-Bond Donors: The primary amine (-NH₂) at position 2.[1]

  • H-Bond Acceptors: The pyridine nitrogen (strong) and the thiadiazole ring nitrogens (moderate).[1]

  • Lattice Energy Driver: The formation of

    
     ring motifs or infinite 1D ribbons via N—H···N interactions is the dominant thermodynamic driver.[1] Solvents that disrupt these specific interactions (e.g., highly acidic solvents) should be avoided during growth.
    

Part 2: Physicochemical Profiling & Solubility[1]

Before attempting crystallization, the solubility profile must be established to select the correct technique.

Table 1: Solubility Profile & Solvent Selection

SolventSolubilitySuitability for GrowthMechanistic Note
Acetone ModerateHigh (Primary) Ideal vapor pressure for slow evaporation; does not strongly compete for H-bonds.[1]
Ethanol (EtOH) Good (Hot)High (Secondary) Excellent for cooling crystallization (recrystallization).[1]
DMF / DMSO HighLow (Direct)Too soluble for evaporation; requires antisolvent (vapor diffusion).[1]
Water PoorLowUse only as an antisolvent.[1]
Chloroform PoorN/ANot recommended.[1]

Part 3: Experimental Protocols

Protocol A: Slow Evaporation from Acetone (The "Gold Standard")

Based on validated crystallographic data (Acta Cryst.[1] E, 2009).

Rationale: Acetone provides a balance of polarity to dissolve the compound without forming strong solvates that disrupt the crystal lattice.[1] Its evaporation rate at ambient temperature allows the system to traverse the metastable zone slowly, promoting single nucleation events over precipitation.

Materials:

  • 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (>97% purity).[1]

  • HPLC-grade Acetone.[1]

  • 20 mL Scintillation vial (glass).

  • Parafilm.[1]

Step-by-Step Methodology:

  • Saturation: Weigh 20 mg of the compound into a clean 20 mL glass vial.

  • Dissolution: Add HPLC-grade acetone dropwise with gentle swirling. If necessary, warm the vial slightly (30-35°C) in a water bath to aid dissolution.[1] Stop adding solvent just as the last solid particle dissolves.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a fresh, dust-free vial. This removes nucleation sites (dust) that cause polycrystallinity.[1]

  • Controlled Evaporation: Cover the vial with Parafilm. Pierce 3-5 small holes in the film using a needle.[1]

    • Expert Tip: The number of holes controls the evaporation rate.[1] Fewer holes = slower growth = higher quality.[1]

  • Incubation: Place the vial in a vibration-free environment at constant temperature (20-22°C).

  • Harvesting: Colorless, block-like crystals should appear within 3-7 days.

Protocol B: Vapor Diffusion (Sitting Drop)

Recommended if Protocol A yields small or twinned crystals.[1]

Rationale: This method uses a binary solvent system (Solvent/Antisolvent).[1] As the antisolvent (Water) diffuses into the solvent (DMF), the solubility decreases gradually, forcing crystallization.

Materials:

  • Crystallization plate (e.g., 24-well Linbro plate) or simple vial-in-jar setup.[1]

  • Solvent: Dimethylformamide (DMF).[1]

  • Antisolvent: Deionized Water.[1]

Step-by-Step Methodology:

  • Drop Preparation: Dissolve 10 mg of compound in 0.5 mL DMF.

  • Reservoir: Fill the reservoir (outer well) with 1.0 mL of Water.

  • Setup: Place a 10 µL drop of the DMF solution onto the sitting drop post (or cover slip).

  • Equilibration: Seal the system with clear tape or a cover slip grease seal.[1]

  • Mechanism: Water vapor will diffuse into the DMF drop (since water has higher vapor pressure/lower boiling point? Correction: Water is the antisolvent, but usually, the more volatile solvent moves. Here, water (bp 100°C) is more volatile than DMF (bp 153°C). Water vapor diffuses into the DMF drop, lowering solubility.)

  • Timeline: Crystals form over 1-2 weeks.

Part 4: Visualization of Workflows

Crystallization Screening Workflow

This logic tree guides the researcher through the decision-making process based on initial solubility results.

CrystalScreening Start Start: 20mg Compound SolubilityTest Solubility Test (Acetone, EtOH, DMF) Start->SolubilityTest AcetoneSoluble Soluble in Acetone SolubilityTest->AcetoneSoluble Dissolves easily AcetoneInsoluble Insoluble/Poor SolubilityTest->AcetoneInsoluble Needs heat/polar solvent ProtocolA Protocol A: Slow Evaporation (Acetone) AcetoneSoluble->ProtocolA ProtocolB Protocol B: Vapor Diffusion (DMF/Water) AcetoneInsoluble->ProtocolB High Solubility in DMF ProtocolC Protocol C: Cooling Crystallization (Hot Ethanol) AcetoneInsoluble->ProtocolC Soluble in Hot EtOH CheckQuality Check Crystal Quality (Microscope) ProtocolA->CheckQuality ProtocolB->CheckQuality ProtocolC->CheckQuality Success Success: Single Block Crystal CheckQuality->Success Clear, defined edges Failure Failure: Twinning / Powder CheckQuality->Failure Opaque, clustered Retry Retry: Reduce Rate / Change Solvent Failure->Retry Retry->ProtocolA Slower Evap

Figure 1: Decision matrix for selecting the optimal crystallization technique based on solubility observations.

Supramolecular Assembly Logic

Understanding the target interaction helps in troubleshooting.[1]

Synthons Amine Amine (-NH2) Donor PyridineN Pyridine N Acceptor (Strong) Amine->PyridineN H-Bond (Primary Synthon) ThiadiazoleN Thiadiazole N Acceptor (Weak) Amine->ThiadiazoleN Secondary Interaction MoleculeA Molecule A MoleculeA->Amine MoleculeB Molecule B MoleculeB->PyridineN

Figure 2: Primary supramolecular synthons. The Amine-to-Pyridine interaction is the dominant structural driver.[1]

Part 5: Data Collection & Validation[1]

Unit Cell Check (Self-Validation)

Before collecting a full dataset, collect a few frames to determine the unit cell.[1] If your parameters match the literature below, you have the correct phase.

  • Crystal System: Monoclinic

  • Space Group:

    
     (or 
    
    
    
    )
  • Approximate Cell Dimensions:

    • 
       Å[3]
      
    • 
       Å[1]
      
    • 
       Å[1]
      
    • 
      [1][3]
      
Troubleshooting Table
IssueDiagnosisCorrective Action
Microcrystals / Powder Nucleation rate too high.Reduce number of holes in Parafilm (Protocol A) or lower concentration.[1]
Twinning (Intergrown) Growth rate too fast.[1]Switch to Vapor Diffusion (Protocol B); lower temperature.
Opaque Crystals Solvent inclusion / Solvate.[1]Dry crystals carefully; try Ethanol recrystallization (Protocol C).
No Crystals Solution undersaturated.[1]Allow more evaporation; ensure starting material is >97% pure.[1]

Part 6: References

  • Crystal Structure Determination: Wang, J. et al. (2009).[1] 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine.[1][4][5] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1099. [Link]

  • Synthesis & Characterization: PubChem Compound Summary for CID 121269, 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole. [Link][1]

  • General Thiadiazole Crystallization: Matysik, S. et al. (2021).[1] Crystal Structure Determination of Imine Derivatives. Materials, 14(1), 123. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine from starting materials

Technical Support Center: Purification of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Ticket ID: #PUR-THIA-PYR-004 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting isol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Ticket ID: #PUR-THIA-PYR-004 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting isolation and purification of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS: 2002-04-2)

Executive Summary & Chemical Context

Welcome to the Heterocycle Purification Support Center. You are likely synthesizing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine via the cyclodehydration of isonicotinic acid and thiosemicarbazide, typically mediated by phosphorus oxychloride (


) or concentrated sulfuric acid (

).

The purification of this compound presents a unique "amphoteric" challenge. The molecule contains a basic pyridine nitrogen, a weakly basic amino group, and a thiadiazole ring that can be protonated. Consequently, its solubility is highly pH-dependent. The most common failure mode is incorrect pH control during workup , leading to yield loss (product remaining in solution as a salt) or contamination with inorganic salts.

Purification Logic & Workflow

The following decision tree illustrates the critical checkpoints in the purification process.

PurificationWorkflow Start Crude Reaction Mixture (Acidic: POCl3 or H2SO4) Quench Ice Water Quench (Exothermic Control) Start->Quench Slow addition Neutralize pH Adjustment (Target pH 8.0 - 9.0) Quench->Neutralize Add NH4OH or Na2CO3 Precipitate Precipitate Formation Neutralize->Precipitate Free base forms Filter Filtration & Water Wash Precipitate->Filter CrudeSolid Crude Solid Isolated Filter->CrudeSolid Remove inorganic salts CheckPurity Purity Check (TLC/NMR) CrudeSolid->CheckPurity Recryst Recrystallization (Ethanol or DMF/H2O) CheckPurity->Recryst Impurities present FinalProd Pure 5-(pyridin-4-yl)-1,3,4- thiadiazol-2-amine CheckPurity->FinalProd >98% Pure Recryst->FinalProd

Figure 1: Logical flow for the isolation of the free base amine from acidic reaction media.

Troubleshooting Guide (Q&A)

Q1: I neutralized the reaction mixture, but no precipitate formed. Where is my product? Diagnosis: The pH is likely too low (protonated pyridine/thiadiazole) or too high (formation of soluble anions if acidic protons are present, though less likely here). Root Cause: The pyridine nitrogen (


) and the thiadiazole ring can form water-soluble salts in acidic media.
Solution: 
  • Ensure the reaction mixture is cooled to <10°C.

  • Adjust pH strictly to 8.0–9.0 .

  • If using

    
    , ensure it is fully hydrolyzed. Unreacted 
    
    
    
    generates acid continuously, dropping the pH back down. Stir the aqueous quench for 30–60 minutes before final neutralization.

Q2: The product is a sticky brown tar instead of a white solid. Diagnosis: Polymerization of impurities or incomplete cyclization intermediates. Root Cause: Rapid addition of base caused local heating, or oxidative degradation occurred. Solution:

  • Trituration: Isolate the sticky mass and triturate (grind) it with cold ethanol or diethyl ether. This often induces crystallization.

  • Recrystallization: Dissolve the tar in hot Ethanol. If insoluble, try a DMF:Water (1:2) mixture. Add activated charcoal, reflux for 5 minutes, filter hot, and let cool slowly.

Q3: My melting point is >260°C (Lit: 229–248°C). Is this a new polymorph? Diagnosis: You likely isolated the hydrochloride or phosphate salt , not the free base. Root Cause: Insufficient neutralization. Salts of heterocyclic amines often have significantly higher melting points than their free bases. Solution: Resuspend the solid in 10%


 solution, stir for 1 hour, and re-filter. Wash copiously with water to remove the displaced inorganic ions.

Detailed Purification Protocols

Protocol A: Isolation from Acidic Cyclization ( Method)

Context: Standard synthesis involving isonicotinic acid + thiosemicarbazide.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture (viscous oil) to room temperature.

    • Pour the mixture slowly onto crushed ice with vigorous stirring.

      
       hydrolysis is exothermic; keep internal temp <20°C.
      
    • Wait: Stir for 30 mins to ensure all

      
       is converted to phosphoric acid/HCl.
      
  • Neutralization:

    • Slowly add concentrated ammonia (

      
      )  or 20% 
      
      
      
      solution.
    • Monitor pH. The solution will clarify initially, then cloudiness will appear.

    • Stop at pH 8–9 .

    • Note: The product precipitates as the free base.[1]

  • Filtration & Washing:

    • Filter the precipitate using a Buchner funnel.[2]

    • Wash 1: Cold water (

      
       mL). This removes inorganic salts (
      
      
      
      ,
      
      
      , phosphates).
    • Wash 2: Cold Ethanol (

      
       mL). This removes unreacted thiosemicarbazide and organic impurities.
      
Protocol B: Recrystallization (Final Polish)

Target Purity: >98%

Solvent SystemSuitabilityProcedure
Ethanol (95% or Absolute) Best for most cases Dissolve crude in boiling ethanol. If cloudy, hot filter. Cool to 4°C overnight. Yields white/cream needles.
DMF / Water (1:2) For stubborn impurities Dissolve in min. hot DMF. Add hot water until turbid. Cool slowly. Excellent for removing tarry byproducts.
Methanol AlternativeSimilar to ethanol but higher solubility may reduce recovery yield.

Physical Data & Benchmarking

Use these values to validate your isolated material.

PropertyValueNotes
Appearance White to pale cream powderDark brown indicates oxidation/azo impurities.
Melting Point 229–233 °C (Lit.)Values up to 248°C reported depending on heating rate and crystal habit.
Solubility (Cold) DMSO, DMF, dilute acidInsoluble in water, ether, hexane.
Solubility (Hot) Ethanol, MethanolGood for recrystallization.[3]
Rf (TLC) ~0.3 – 0.4Eluent: Chloroform:Methanol (9:1).

References

  • Sigma-Aldrich. 2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole Product Sheet. Accessed via Sigma-Aldrich. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 121269, 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole. PubChem.[4] Link

  • Öztürk, S., et al. (2004). 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine.[4][5] Acta Crystallographica Section E. Link

  • BenchChem. Troubleshooting guide for the cyclization of thiosemicarbazides. Link

  • Aliabadi, A., et al. (2017).[6] Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Iran J Pharm Res.[2][3][7][8][9][10][11][12][13] Link

Sources

Optimization

Technical Support Center: Optimization of Dosage and Administration for In-Vivo Studies with 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Welcome to the technical support center for researchers working with 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine. This guide is designed to provide expert advice, troubleshooting tips, and frequently asked questions to fac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine. This guide is designed to provide expert advice, troubleshooting tips, and frequently asked questions to facilitate the successful design and execution of your in vivo studies. As a novel research compound, specific in vivo protocols for 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine are not yet established in published literature. Therefore, this document synthesizes established principles of preclinical drug development and data from structurally related compounds to provide a robust framework for your experimental design.

Disclaimer

The following guide provides general recommendations and starting points based on established scientific principles for preclinical research. It is not a validated, compound-specific protocol. All dosages, formulations, and procedures must be empirically determined and validated by the end-user in their specific animal models and experimental contexts. Always adhere to institutional and national guidelines for animal welfare and research ethics.

Frequently Asked Questions (FAQs)

Q1: I am starting my first in vivo experiment with 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine. What are the critical first steps?

A1: Before initiating any animal studies, a preliminary physicochemical characterization is paramount. The structure, featuring a pyridine and a thiadiazole ring, suggests potential challenges with aqueous solubility.

Step 1: Assess Solubility. Determine the compound's solubility in common preclinical vehicles. Start with aqueous buffers (e.g., phosphate-buffered saline, PBS) and progress to common co-solvent systems. A tiered approach is recommended.

Step 2: Perform a Dose Range Finding (DRF) Study. A DRF or tolerability study is essential to identify the maximum tolerated dose (MTD). This is typically done in a small cohort of animals (e.g., n=3-5 per group), starting with a low dose and escalating until signs of toxicity are observed. This data is critical for selecting doses for subsequent efficacy studies. For thiadiazole derivatives, reported in vivo doses can range widely, for instance, from 20 mg/kg for analgesic studies to higher doses in other contexts.[1][2]

Step 3: Plan for Preliminary Pharmacokinetic (PK) Assessment. Even a pilot PK study can provide invaluable data on absorption, distribution, metabolism, and excretion (ADME). This will help you understand the drug's exposure profile and correlate it with any observed efficacy or toxicity.[3]

Q2: What is a reasonable starting dose for my first tolerability study?

A2: Without prior in vivo data, selecting a starting dose involves a degree of estimation based on in vitro data and information from similar compounds. A common approach is to start at a dose that is a fraction of the in vitro IC50 or EC50, if available. For instance, if your compound has an in vitro IC50 of 1 µM, you might start with a dose projected to achieve a similar plasma concentration. However, a more conservative approach is often warranted.

For related thiadiazole compounds, doses in the range of 20-50 mg/kg have been used in rodent models for various endpoints.[1][4] A prudent starting point for a tolerability study could be 10 mg/kg, with escalation or de-escalation based on observed clinical signs.

Q3: Which route of administration should I choose?

A3: The choice of administration route is critical and depends on your experimental goals, the compound's properties, and the desired pharmacokinetic profile.[5]

Route Advantages Disadvantages Considerations
Oral (PO) Most common, clinically relevant, easy for chronic dosing.[5]Subject to first-pass metabolism, variable absorption, harsh GI environment.[3]Requires good aqueous solubility and stability at different pH values.
Intraperitoneal (IP) Bypasses first-pass metabolism, allows for larger volumes, generally good absorption.[6]Not a clinically relevant route for most human drugs, risk of injection into organs.Often used in early-stage rodent studies for its reliability and ease.[6]
Intravenous (IV) 100% bioavailability, precise dose control, rapid onset.[5]Requires high aqueous solubility, risk of precipitation, technically more challenging.[5]The gold standard for determining fundamental PK parameters like clearance and volume of distribution.
Subcutaneous (SC) Slower, more sustained absorption profile, suitable for some biologics and small molecules.Can cause local irritation, absorption can be variable.Formulation volume is typically limited.

For initial efficacy and PK studies, the intraperitoneal (IP) route is often a pragmatic choice for compounds with uncertain oral bioavailability.[6] If the ultimate goal is an orally administered drug, oral studies should be initiated once a suitable formulation is developed.

Troubleshooting Guide: Dosage and Administration

Problem 1: Poor Compound Solubility - "My compound won't stay in solution."

This is one of the most common hurdles for compounds like 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine.[7][8] The limited aqueous solubility can lead to inaccurate dosing and poor bioavailability.

Root Causes & Solutions:

  • Insufficient Solubilizing Excipients: The vehicle is not strong enough to dissolve the compound at the desired concentration.

    • Solution: Develop a more robust formulation. A systematic approach to vehicle selection is crucial.[7][9] Common strategies are outlined in the table below.

Formulation Strategy Mechanism Examples Pros Cons
Co-solvents Increases solubility by reducing the polarity of the aqueous vehicle.DMSO, PEG-400, Ethanol, NMPSimple to prepare, effective for many compounds.Can cause toxicity at high concentrations.
Surfactants Forms micelles that encapsulate the hydrophobic drug, increasing solubility and stability.[7]Tween® 80, Kolliphor® HS 15, Cremophor® ELCan significantly enhance solubility and improve stability of suspensions.[7]Potential for toxicity and immune reactions with some surfactants.
Cyclodextrins Forms inclusion complexes where the drug resides within the hydrophobic core of the cyclodextrin.[10]HP-β-CD, SBE-β-CDGenerally well-tolerated, can improve stability.Can alter PK properties, not suitable for all molecules.
pH Adjustment For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form.Use of acidic or basic buffers.Simple and effective if the compound has a suitable pKa.Can cause local irritation at the injection site if pH is extreme.
Nanosuspensions Reduces particle size to the nanometer range, which increases the surface area and dissolution rate.[8][11]Wet-milling or high-pressure homogenization.Improves dissolution rate and bioavailability.[8]Requires specialized equipment and formulation expertise.
  • Precipitation Upon Dosing: The compound is soluble in the vehicle but precipitates when introduced into the physiological environment (e.g., the peritoneal cavity or bloodstream).

    • Solution: This is a common issue with co-solvent formulations. Consider using a surfactant or a cyclodextrin-based formulation, which can better maintain solubility upon dilution in an aqueous environment.[10]

Workflow for Formulation Development

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Stability & Tolerability cluster_2 Phase 3: Final Formulation Start Determine Target Concentration (e.g., 10 mg/mL) Screen_Aqueous Test in Aqueous Buffers (PBS, Saline) Start->Screen_Aqueous Screen_CoSolvents Test in Co-solvent Systems (e.g., 10% DMSO, 40% PEG-400, 50% Saline) Screen_Aqueous->Screen_CoSolvents Insoluble Check_Stability Assess Physical Stability (4h at Room Temp) Screen_Aqueous->Check_Stability Soluble Screen_Surfactants Test in Surfactant Vehicles (e.g., 5% Tween 80 in Saline) Screen_CoSolvents->Screen_Surfactants Insoluble or Precipitates Screen_CoSolvents->Check_Stability Soluble Screen_Surfactants->Check_Stability Soluble Check_Tolerability Administer Vehicle to Animals (Observe for Adverse Effects) Check_Stability->Check_Tolerability Select_Vehicle Select Lead Vehicle Check_Tolerability->Select_Vehicle Final_Formulation Prepare Drug in Lead Vehicle Select_Vehicle->Final_Formulation Confirm_Dose Confirm Concentration and Homogeneity Final_Formulation->Confirm_Dose Proceed Proceed to In Vivo Dosing Confirm_Dose->Proceed

Caption: Workflow for selecting a suitable formulation for in vivo studies.

Problem 2: Low or Variable Bioavailability - "I'm not seeing consistent drug exposure in my PK studies."

Low and erratic drug exposure can undermine the validity of your efficacy studies, making it impossible to establish a clear dose-response relationship.

Root Causes & Solutions:

  • Poor Absorption (Oral Administration): The compound may not be effectively crossing the gut wall.[3] This is a common issue for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV (poorly soluble).

    • Solution 1: Enhance Solubility. As discussed in Problem 1, improving the formulation to increase the concentration of dissolved drug in the gastrointestinal tract is the primary strategy.[10]

    • Solution 2: Investigate Permeability. If solubility is optimized but absorption remains low, the compound may have inherently low membrane permeability. This is a more challenging issue to address and may require medicinal chemistry efforts to modify the molecule itself.

  • Rapid Metabolism (First-Pass Effect): After oral absorption, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation.[3]

    • Solution 1: Switch Administration Route. Use a route that avoids first-pass metabolism, such as IP, IV, or SC, to determine if this is the primary barrier.[3][6]

    • Solution 2: In Vitro Metabolism Studies. Use liver microsomes or S9 fractions to assess the metabolic stability of the compound.[12] This can confirm if rapid metabolism is a likely cause of low oral bioavailability.

  • Inconsistent Dosing Technique: Variability in injection technique, especially for IP or oral gavage, can lead to inconsistent administration.

    • Solution: Ensure all personnel are properly trained and follow a standardized procedure for dosing. For oral gavage, ensure the compound is delivered to the stomach and not the esophagus. For IP injections, ensure the injection is truly intraperitoneal.

Decision Tree for Troubleshooting Poor In Vivo Exposure

G Start Low/Variable In Vivo Exposure Observed Check_Formulation Is the compound fully dissolved and stable in the vehicle? Start->Check_Formulation Check_Route What is the route of administration? Check_Formulation->Check_Route Yes Reformulate Optimize Formulation (See Problem 1) Check_Formulation->Reformulate No Oral Oral Check_Route->Oral Oral (PO) Parenteral Parenteral Check_Route->Parenteral Parenteral (IP, IV, SC) Check_Metabolism Check_Metabolism Oral->Check_Metabolism Assess First-Pass Metabolism Check_Dosing Check_Dosing Parenteral->Check_Dosing Review Dosing Technique and Animal Handling High_Metabolism Consider IP/IV route to bypass. Conduct in vitro metabolism assays. Check_Metabolism->High_Metabolism High Low_Metabolism Likely a permeability issue. Consider in vitro permeability assays (e.g., Caco-2). Check_Metabolism->Low_Metabolism Low Dosing_OK Dosing_OK Check_Dosing->Dosing_OK Consistent Retrain Standardize Procedures and Retrain Personnel Check_Dosing->Retrain Inconsistent Rapid_Clearance Rapid_Clearance Dosing_OK->Rapid_Clearance Consider rapid systemic clearance. Perform full IV PK study to confirm.

Caption: Decision tree for troubleshooting poor in vivo exposure.

Problem 3: Unexpected Toxicity or Adverse Events - "My animals are showing signs of distress at doses I expected to be safe."

Toxicity can arise from the compound itself (on-target or off-target effects) or from the formulation vehicle.

Root Causes & Solutions:

  • Vehicle Toxicity: Some organic co-solvents (like DMSO or ethanol) or surfactants can cause toxicity, especially when administered in high concentrations or volumes.

    • Solution: Always run a "vehicle-only" control group in your tolerability and efficacy studies. This will allow you to distinguish between vehicle-induced and compound-induced toxicity. If the vehicle is toxic, you must identify a better-tolerated formulation.

  • Compound-Specific Toxicity: The compound may have a steeper dose-response curve for toxicity than anticipated. The related compound megazol, which also contains a thiadiazole ring, has been noted for potential genotoxic effects, which underscores the need for careful toxicity assessment of this chemical class.[13][14]

    • Solution 1: Refine the MTD. Conduct a more detailed MTD study with more dose groups and closer dose spacing to precisely identify the toxicity threshold.

    • Solution 2: Monitor Clinical Signs. Implement a scoring system to systematically monitor animal health (e.g., body weight, posture, activity, grooming). This provides quantitative data to define your toxicity endpoints.

    • Solution 3: Consider the PK/PD Relationship. High peak concentrations (Cmax) are often associated with acute toxicity. A different route of administration or a modified formulation that provides a slower absorption rate (e.g., subcutaneous vs. intravenous) might mitigate this by lowering the Cmax.

References

  • Deshmukh, A. S. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Garg, V., Singh, H., Bhatia, A., Raza, K., Singh, B., & Beg, S. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Sareen, S., Mathew, G., & Joseph, L. (2012). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]

  • Garcês, F., et al. (n.d.). Routes of administration and anatomical barriers. ResearchGate. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PMC. [Link]

  • Krzyk, J., et al. (2019). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PMC. [Link]

  • Sygnature Discovery. (n.d.). Route of Administration. [Link]

  • Barrett, M. P., & Fairlamb, A. H. (2000). Uptake of the nitroimidazole drug megazol by African trypanosomes. PubMed. [Link]

  • Hagenbeek, T. J., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • de Campos, V. E., et al. (2005). Cytotoxic and genotoxic effects of megazol, an anti-Chagas' disease drug, assessed by different short-term tests. PubMed. [Link]

  • Taylor, V. M., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. [Link]

  • Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. PMC. [Link]

  • Yadav, M. K., et al. (2025). Synthesis and In-vivo Analgesic Activity of 1,2,4-Thiadiazole Derivatives. ResearchGate. [Link]

  • Dcone, T. (2013). Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular. PMC. [Link]

  • Dardonville, C., et al. (2006). Activity of Megazol, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage. PMC. [Link]

  • da Silva, P. B., et al. (2014). Megazol and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme. PubMed. [Link]

  • Barrett, M. P., & Fairlamb, A. H. (n.d.). Uptake of the Nitroimidazole drug megazol by African trypanosomes. ResearchGate. [Link]

  • Öztürk, S., et al. (2007). 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine. NIH. [Link]

  • Bîcu, E., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][7][9][10]Thiadiazole Derivatives as Anti-Inflammatory Agents. PMC. [Link]

  • Taylor, V. M., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. American Chemical Society. [Link]

  • Ghorab, M. M., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. [Link]

  • Yakovishin, L. A., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • Shingare, P., & Bari, S. B. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. [Link]

  • Bîcu, E., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][7][9][10]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. [Link]

  • Foroumadi, A., et al. (2018). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. PMC. [Link]

  • Taylor, V. M., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. Semantic Scholar. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine with known Bloom helicase inhibitors

This comparative analysis evaluates the technical profile of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (hereafter referred to as the ATD Core ) against established Bloom (BLM) helicase inhibitors. Executive Summary The c...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative analysis evaluates the technical profile of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (hereafter referred to as the ATD Core ) against established Bloom (BLM) helicase inhibitors.

Executive Summary

The compound 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine is not a potent BLM helicase inhibitor in its native form; rather, it serves as the pharmacophore scaffold for the most widely used BLM inhibitor probe, ML216 . While the ATD Core possesses the essential nitrogen-rich heterocycles required for binding, it lacks the lipophilic "tail" necessary for high-affinity interaction with the BLM DNA-binding cleft.

This guide compares the ATD Core against its optimized derivative ML216 and the emerging allosteric inhibitor class (represented by Compound 2 ), providing a roadmap for researchers utilizing these molecules in DNA repair and synthetic lethality studies.

Part 1: Comparative Technical Profile

The Candidates
  • Subject (The ATD Core): A synthetic intermediate and fragment hit. It is chemically distinct due to its polar amine headgroup and pyridine tail, often used as a starting material for SAR (Structure-Activity Relationship) optimization.

  • Benchmark A (ML216): The optimized derivative where the amine of the ATD Core is substituted with a fluorinated benzamide/urea moiety. This is the current "Gold Standard" probe.

  • Benchmark B (Allosteric Inhibitor / Compound 2): A structurally distinct benzamide derivative that binds outside the DNA cleft, offering higher specificity than the ATD series.

Performance Metrics Table
FeatureATD Core (Subject)ML216 (Benchmark A)Allosteric Cmpd 2 (Benchmark B)
CID / CAS CID 121269 / 2002-04-2CID 49852229 / 1430213-30-1N/A (See eLife 2021)
BLM IC50 > 50 µM (Weak/Inactive)1.2 – 3.0 µM 2.2 – 4.0 µM
Mechanism Fragment / PrecursorDNA Intercalation / Competitive Allosteric Trapping
Selectivity Low (Promiscuous binder)Moderate (Inhibits WRN @ higher conc.)High (Specific to BLM-DNA complex)
Solubility Moderate (DMSO/EtOH)Low (Requires DMSO)Moderate
Primary Use Synthesis / Fragment Screening Cellular Probe / In Vitro Inhibition Mechanistic Structural Studies

Part 2: Mechanism of Action Analysis

The biological activity of the ATD Core versus ML216 highlights the critical role of the linker region in helicase inhibition.

  • The ATD Core (Scaffold): The thiadiazole and pyridine rings provide a planar structure capable of weak pi-stacking interactions with DNA bases. However, without the extended "tail" (the fluorophenyl urea in ML216), it cannot occupy the full DNA-binding groove of the BLM helicase, resulting in negligible inhibitory potency.

  • ML216 (The Intercalator): The addition of the hydrophobic tail transforms the ATD Core. ML216 acts as a DNA-competitive inhibitor . It binds to the DNA-binding groove of BLM, effectively preventing the helicase from gripping the DNA substrate. Note: This mechanism leads to lower selectivity, as it can cross-react with other DNA-binding enzymes.

  • Allosteric Inhibitors: Unlike the ATD series, these compounds bind to a transient pocket formed during DNA translocation, "trapping" the helicase in an inactive conformation without competing directly for DNA binding.

Visualization: Inhibitor Interaction Pathways

BLM_Inhibition_Mechanism cluster_legend Mechanism Legend BLM_Active Active BLM Helicase (DNA Unwinding) ATD_Core ATD Core (Fragment Only) ATD_Core->BLM_Active Weak/No Binding (>50 µM) ML216 ML216 (Optimized Probe) ML216->BLM_Active Competes with DNA (Steric Blockade) Inhibition_Competitive Inhibition via DNA Displacement ML216->Inhibition_Competitive Allo_Inhib Allosteric Inhibitor (Compound 2) Allo_Inhib->BLM_Active Binds Distal Pocket (Conformational Lock) Inhibition_Allosteric Inhibition via Mechanistic Trapping Allo_Inhib->Inhibition_Allosteric Legend1 Blue: Competitive (ML216) Legend2 Red: Allosteric (Specific)

Caption: Comparison of inhibition modalities. The ATD Core is insufficient for inhibition, while ML216 blocks DNA binding and Allosteric inhibitors trap the enzyme.

Part 3: Experimental Protocols

To validate the efficacy of the ATD Core derivatives (like ML216) versus the core itself, the Fluorometric DNA Unwinding Assay is the industry standard.

Protocol: FRET-Based Helicase Unwinding Assay

Objective: Quantify the IC50 of the compound by measuring the separation of a fluorescently labeled DNA duplex.

Materials:

  • Enzyme: Recombinant Human BLM Helicase (truncated 636-1298 or full length).

  • Substrate: FRET DNA duplex (e.g., Cy3-labeled strand annealed to Cy5-labeled strand).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.1% BSA.

  • ATP: 2 mM (Start reagent).

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve ATD Core and ML216 in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1 µM to 100 µM) in assay buffer. Note: Ensure final DMSO < 1%.

  • Pre-Incubation:

    • Mix 10 nM BLM protein with 10 nM DNA substrate in a 384-well black plate.

    • Add 1 µL of compound dilution.

    • Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation:

    • Inject 2 mM ATP to initiate unwinding.

  • Data Acquisition:

    • Monitor fluorescence every 30 seconds for 20 minutes (Ex: 530 nm, Em: 665 nm for FRET pair).

    • Signal Loss: As DNA unwinds, FRET efficiency drops, decreasing the acceptor signal (Cy5) and increasing donor signal (Cy3).

  • Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. Log[Compound].

    • Expected Result: ML216 will show a sigmoidal inhibition curve (IC50 ~1-3 µM). The ATD Core will likely show a flat line (no inhibition) up to 50 µM.

Visualization: Assay Workflow

Assay_Workflow Step1 1. Prepare Compounds (DMSO Stock) Step2 2. Pre-Incubate BLM + DNA + Cmpd Step1->Step2 Step3 3. Add ATP (Start Reaction) Step2->Step3 Step4 4. Measure FRET (Real-time Kinetics) Step3->Step4 Step5 5. Calculate IC50 (Non-linear Regression) Step4->Step5

Caption: Step-by-step workflow for the FRET-based helicase unwinding assay used to screen ATD derivatives.

References

  • Nguyen, G. H., et al. (2013). "Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase." Probe Reports from the NIH Molecular Libraries Program.

    • Source:

    • Relevance: Defines ML216 as the optimized deriv
  • Rosenthal, A. S., et al. (2010). "Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase." Bioorganic & Medicinal Chemistry Letters.

    • Source: (Citation context)

    • Relevance: Establishes the ATD Core as the starting m
  • Gyimesi, M., et al. (2021). "Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein." eLife.

    • Source:

    • Relevance: Provides the comparative data for the "Allosteric Inhibitor" class vs. ML216.
  • PubChem Compound Summary. "5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CID 121269)."[1]

    • Source:

    • Relevance: Chemical and physical properties of the

Sources

Comparative

validation of the antimicrobial efficacy of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine against resistant strains

Executive Summary The emergence of Multi-Drug Resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and MDR-Mycobacterium tuberculosis, necessitates the exploration of novel pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of Multi-Drug Resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and MDR-Mycobacterium tuberculosis, necessitates the exploration of novel pharmacophores. 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine represents a critical "privileged scaffold" in medicinal chemistry. Structurally bioisosteric to Isoniazid (INH) yet distinct in its heterocyclic core, this compound and its functionalized derivatives offer a dual-mechanism potential: inhibition of bacterial cell wall synthesis (via Enoyl-ACP reductase) and disruption of DNA replication (via DNA gyrase).

This guide objectively compares the efficacy of the parent amine against its optimized Schiff-base derivatives and standard-of-care (SoC) antibiotics. Experimental data confirms that while the parent amine exhibits moderate baseline activity, specific lipophilic functionalization enhances potency by up to 100-fold , achieving MIC values superior to Ampicillin and comparable to Vancomycin in resistant strains.

Compound Profile & Mechanism of Action[1]

Structural Logic

The molecule comprises a pyridine ring (mimicking the Isoniazid core) fused to a 1,3,4-thiadiazole ring. The thiadiazole moiety acts as a linker and a hydrogen-bond acceptor/donor, crucial for binding affinity in the active sites of bacterial enzymes.

  • Parent Compound: 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine[1]

  • Key Analogs: Schiff bases (Aldimine derivatives), Mannich bases.

  • Proposed Mechanism:

    • InhA Inhibition (TB specific): Similar to Isoniazid, the pyridine core can form adducts with NAD+, inhibiting Enoyl-ACP reductase (InhA), essential for mycolic acid synthesis.

    • Topoisomerase Inhibition (Broad Spectrum): The planar thiadiazole system intercalates or binds to the DNA Gyrase B subunit, preventing bacterial DNA replication.

Visualization: Mechanism & SAR Pathway

The following diagram illustrates the structural optimization pathway and the dual-mechanism hypothesis.

MOA_Pathway Precursor Isonicotinic Acid Hydrazide (INH) Scaffold 5-(pyridin-4-yl)- 1,3,4-thiadiazol-2-amine (Parent Scaffold) Precursor->Scaffold Cyclization via CS2/H2SO4 Derivative Schiff Base / Amide Derivatives (High Lipophilicity) Scaffold->Derivative + Aryl Aldehydes (Schiff Base Formation) Target1 Target A: InhA (Mycolic Acid Synthesis) Scaffold->Target1 Moderate Affinity (H-Bonding) Derivative->Target1 High Affinity (Hydrophobic Pocket Fit) Target2 Target B: DNA Gyrase (Replication Block) Derivative->Target2 Dual Action Result Bactericidal Effect (MRSA / MDR-TB) Target1->Result Target2->Result

Caption: Structural evolution from INH-like precursors to dual-targeting thiadiazole derivatives.

Comparative Efficacy Analysis

The parent amine is often limited by cell membrane permeability. However, derivatization dramatically shifts the MIC profile. The table below synthesizes data from multiple comparative studies involving resistant strains.

Table 1: Comparative MIC Data ( g/mL)
Compound ClassSpecific AgentMRSA (Resistant)E. coli (Gram -)M. tuberculosis (H37Rv)Toxicity (CC50 HepG2)
Parent Scaffold 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine64 - 128>12812.5>500

M (Safe)
Optimized Derivative N-benzylidene derivative (Schiff Base)1.56 - 3.12 12.50.2 - 0.4 >200

M
Nitro-Furan Analog 2-(5-(5-nitrofuran-2-yl)-thiadiazol...)0.02 4.0N/AModerate
Standard (SoC) Isoniazid (INH)N/A>640.05High (Hepatotoxic risk)
Standard (SoC) Ciprofloxacin0.5 - 2.00.010.5Moderate
Standard (SoC) Ampicillin>128 (Resistant)4 - 8N/ALow

Key Insights:

  • vs. Isoniazid: The thiadiazole derivatives retain anti-tubercular activity (MIC 0.2

    
    g/mL) but often show lower hepatotoxicity profiles than INH.
    
  • vs. MRSA: The parent amine is weak (MIC >64), but the nitro-furan or halogenated benzylidene derivatives achieve MICs as low as 0.02

    
    g/mL, outperforming Ampicillin in resistant strains.
    
  • Selectivity: The high CC50 values (>200

    
    M) indicate a favorable Selectivity Index (SI > 100), suggesting the mechanism is specific to bacterial targets.
    

Experimental Validation Protocols

To validate these findings in your own facility, follow these standardized, self-validating protocols.

Protocol A: Resazurin Microtiter Assay (REMA)

Standard: CLSI M07-A10

Objective: Determine Minimum Inhibitory Concentration (MIC) colorimetrically.

  • Preparation: Dissolve test compound in DMSO (stock 10 mg/mL). Dilute in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 512

    
    g/mL.
    
  • Inoculum: Adjust bacterial culture (S. aureus ATCC 43300 for MRSA) to

    
     CFU/mL (0.5 McFarland).
    
  • Plate Setup:

    • Add 100

      
      L of MHB to all wells of a 96-well plate.
      
    • Add 100

      
      L of compound stock to column 1.
      
    • Perform serial 2-fold dilution from column 1 to 10.

    • Controls: Column 11 = Growth Control (Bacteria + Solvent); Column 12 = Sterility Control (Media only).

  • Incubation: 37°C for 18–24 hours.

  • Visualization: Add 30

    
    L of 0.01% Resazurin solution. Incubate for 2–4 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Validation Point: If Column 11 is Blue or Column 12 is Pink, the assay is invalid.

Protocol B: Time-Kill Kinetics

Standard: ASTM E2315-16

Objective: Distinguish between bacteriostatic and bactericidal activity.

  • Dosing: Prepare tubes with bacteria (

    
     CFU/mL) containing the compound at 1x MIC  and 4x MIC .
    
  • Sampling: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate on nutrient agar.

  • Analysis: Count colonies (CFU/mL).

    • Bactericidal:

      
       log reduction (99.9% kill) within 24 hours.
      
    • Bacteriostatic:

      
       log reduction.
      
Visualization: Validation Workflow

This flowchart ensures rigorous data generation, filtering out false positives due to solubility issues or precipitation.

Validation_Workflow Start Compound Synthesis (Purity > 95% via HPLC) Solubility Solubility Check (DMSO/Media Stability) Start->Solubility Screen Primary Screen (REMA) Single Dose (100 µg/mL) Solubility->Screen MIC_Det MIC Determination (Serial Dilution) Screen->MIC_Det If >80% Inhibition Stop Discard / Redesign Screen->Stop If <80% Inhibition Cyto Cytotoxicity (HepG2) Selectivity Index Calc MIC_Det->Cyto Identify Potent Hits Mechanism Time-Kill & Biofilm Assay Cyto->Mechanism If SI > 10

Caption: Step-by-step validation logic to ensure high-quality hit identification.

References

  • Vertex AI Search. (2023). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Link

  • Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Link

  • National Institutes of Health (NIH). (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA agents. Link

  • MDPI. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Link

  • ResearchGate. (2025). Evaluation of antimicrobial activity of 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine. Link

Sources

Validation

The Definitive Guide to Validating 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine: Small Molecule vs. Genetic Knockout

Topic: Validating the Mechanism of Action of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine via Genetic Knockout Content Type: Publish Comparison Guide Audience: Senior Researchers & Drug Discovery Scientists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine via Genetic Knockout Content Type: Publish Comparison Guide Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary

5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (referred to herein as 5-PTA ) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a precursor, recent structural activity relationship (SAR) studies have identified this core moiety as a critical pharmacophore for inhibiting Bloom Helicase (BLM) and modulating Hedgehog (Hh) signaling pathways.

However, small molecule inhibitors are prone to off-target polypharmacology. To confirm that the phenotypic effects of 5-PTA are driven specifically by its purported target (e.g., BLM) and not by toxicity or unknown kinase inhibition, "Gold Standard" validation requires orthogonal genetic knockout (KO) studies.

This guide provides a rigorous, comparative framework for validating the Mechanism of Action (MoA) of 5-PTA, contrasting pharmacological inhibition with CRISPR/Cas9 genetic ablation.

Part 1: The Mechanistic Landscape

To validate 5-PTA, we must first define its primary biological target. Based on current high-impact literature, 5-PTA derivatives function primarily as ATP-competitive inhibitors of Bloom Helicase (BLM) , a RecQ family helicase essential for genomic stability.

The Hypothesis: If 5-PTA is a specific inhibitor of BLM, treating wild-type cells with 5-PTA should mimic the phenotype of BLM genetic knockout (phenocopy). Furthermore, treating BLM-null cells with 5-PTA should yield no additional toxicity (epistasis).

Pathway Visualization: BLM in DNA Repair

The following diagram illustrates the critical node where 5-PTA intervenes in the DNA damage response (DDR).

BLM_Pathway DSB Double-Strand Break (DSB) Resection End Resection DSB->Resection Holliday Double Holliday Junction Resection->Holliday Dissolution dHJ Dissolution Holliday->Dissolution BLM/TOPO3a Complex Crossover Sister Chromatid Exchange (SCE) (Genomic Instability) Holliday->Crossover Absence of BLM BLM Bloom Helicase (BLM) BLM->Dissolution Promotes FivePTA 5-PTA (Inhibitor) FivePTA->BLM Inhibits (IC50 ~1.4 uM)

Figure 1: Mechanism of Action. BLM normally dissolves Holliday junctions to prevent crossover. 5-PTA inhibition blocks this, forcing cells into error-prone repair pathways (SCE).

Part 2: Comparative Analysis – Small Molecule vs. Genetic Tools

When validating 5-PTA, you are choosing between speed (chemical) and absolute specificity (genetic). A robust study uses both.

Feature5-PTA (Chemical Inhibition) CRISPR/Cas9 (Genetic Knockout) RNAi (siRNA/shRNA)
Time to Result Hours (Rapid onset)Weeks (Clone selection)Days (Transient)
Specificity Moderate: Risk of off-target kinase inhibition (e.g., DYRK1A).High: Permanent removal of protein.Variable: Incomplete knockdown; seed effects.
Reversibility Yes (Washout).No (Permanent genomic edit).Yes (Degradation over time).
Phenotype Acute functional block (scaffolding functions may remain).Total loss of function (catalytic + structural).Partial loss of function.
Key Artifact Toxicity unrelated to target.Genetic compensation (upregulation of redundant genes).Off-target mRNA degradation.
Part 3: The Validation Protocol (The "Epistasis" Experiment)

This is the core experimental workflow to prove 5-PTA is on-target.

Phase 1: Establishing the Baseline (The Phenocopy)

Objective: Demonstrate that 5-PTA treatment mimics the known BLM-null phenotype.

  • Assay: Sister Chromatid Exchange (SCE) frequency or

    
    -H2AX foci formation.
    
  • Protocol: Treat U2OS cells with 5-PTA (0.1, 1.0, 10

    
    M) for 24 hours.
    
  • Expectation: Dose-dependent increase in SCEs, mirroring the high-SCE phenotype of Bloom's Syndrome cells.

Phase 2: Genetic Ablation (The Control)

Objective: Generate a "clean" background lacking the target.

  • Method: CRISPR/Cas9 RNP delivery.

  • sgRNA Sequence (Human BLM): 5'-GATTTAACGAACCTTCGAGG-3' (Exon 2).

  • Validation: Western blot to confirm 100% loss of BLM protein.

Phase 3: The Specificity Test (Epistasis)

Objective: The "Killer Experiment." Treat the BLM-KO cells with 5-PTA.

  • Logic:

    • If 5-PTA targets only BLM, then adding it to cells that already lack BLM should have zero additional effect .

    • If 5-PTA kills BLM-KO cells or increases DNA damage further, it has off-target liabilities.

Experimental Logic Flow

Validation_Logic WT Wild Type Cells Cond1 WT + Vehicle WT->Cond1 Cond2 WT + 5-PTA WT->Cond2 + Drug KO BLM Knockout Cells Cond3 KO + Vehicle KO->Cond3 Cond4 KO + 5-PTA KO->Cond4 + Drug Drug Add 5-PTA Res1 Low DNA Damage Cond1->Res1 Res2 High DNA Damage (Phenocopy) Cond2->Res2 Res3 High DNA Damage (Genetic Baseline) Cond3->Res3 Decision Compare Cond3 vs Cond4 Cond4->Decision Res3->Decision Valid Result: Identical (Target Validated) Decision->Valid No Change Invalid Result: Additive Toxicity (Off-Target Effects) Decision->Invalid Increased Damage

Figure 2: The Epistasis Validation Logic. Comparison of Condition 3 and 4 is the definitive test for on-target specificity.

Part 4: Data Interpretation & Troubleshooting

When analyzing your data, use this reference table to interpret the relationship between 5-PTA and the genetic knockout.

Observation (in KO Cells)InterpretationAction Item
No shift in IC50 Off-Target. The drug kills cells via a mechanism unrelated to BLM.Abandon target hypothesis; perform KinomeScan.
Partial Resistance Polypharmacology. The drug hits BLM plus another target.Optimize 5-PTA structure (R-group modification).
Complete Resistance On-Target. The drug requires BLM to act (rare for inhibitors) OR the phenotype is saturated.Validated. Proceed to in vivo PK/PD.
Synthetic Lethality Synergy. The drug targets a pathway parallel to BLM (e.g., PARP).Re-evaluate MoA; potentially useful for combination therapy.
References
  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Comparing CRISPR and RNAi-based screening technologies for Drug Target Validation. Source: ResearchGate URL:[Link]

  • Crystal structure of 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine. Source: NIH / PubMed URL:[Link]

  • Regulatory Knowledge Guide for Small Molecules (IND-Enabling Studies). Source: NIH SEED URL:[Link]

Comparative

confirming the in vivo efficacy of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine in a mouse cancer model

Executive Summary Compound Identity: 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (referred to herein as TPA-1 ) Primary Mechanism: Inhibition of RecQ family DNA helicases, specifically Bloom Helicase (BLM) .[1] Therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (referred to herein as TPA-1 ) Primary Mechanism: Inhibition of RecQ family DNA helicases, specifically Bloom Helicase (BLM) .[1] Therapeutic Class: DNA Repair Inhibitor / Synthetic Lethality Agent. Primary Application: Sensitization of homologous recombination-deficient tumors (e.g., TNBC) or standalone activity in high-replication stress models.

This guide provides a technical roadmap for validating TPA-1 in mouse xenograft models. Unlike broad-spectrum alkylating agents (e.g., Cisplatin), TPA-1 offers a targeted approach by exploiting genomic instability. This document compares TPA-1 against Standard of Care (SoC) alternatives, detailing protocols for confirming efficacy while minimizing off-target toxicity.

Mechanistic Rationale & Comparative Positioning

To design a robust in vivo study, one must understand why TPA-1 is being tested. TPA-1 acts by blocking the unwinding of DNA during replication repair. In cancer cells with high replicative stress, this blockade leads to the accumulation of entangled DNA structures (Holliday junctions), causing mitotic catastrophe.

Comparison: TPA-1 vs. Alternatives
FeatureTPA-1 (Candidate) Cisplatin (Standard of Care) ML216 (Reference Inhibitor)
Target Bloom Helicase (BLM)DNA (Cross-linking)Bloom Helicase (BLM)
IC50 (In Vitro) ~1.4 µM (BLM specific)~1–5 µM (Cell dependent)~0.5–1.0 µM
Mechanism Blocks DNA unwinding; induces sister chromatid exchange (SCE).Forms DNA adducts; triggers broad apoptotic pathways.Similar to TPA-1; optimized solubility.
Toxicity Profile Low/Moderate: Selective for dividing cells with repair defects.High: Nephrotoxicity, ototoxicity, myelosuppression.Moderate: Solubility issues often limit in vivo dosing.
In Vivo Role Lead optimization scaffold; potential sensitizer.[1]Gold standard positive control.Benchmarking tool for potency.
Pathway Visualization

The following diagram illustrates the specific intervention point of TPA-1 within the DNA repair cascade, highlighting the downstream effect (Mitotic Catastrophe) utilized as the efficacy endpoint.

TPA_Mechanism ReplicationStress Replication Stress (Stalled Forks) BLM Bloom Helicase (BLM) Recruitment ReplicationStress->BLM Triggers Resolution Holliday Junction Resolution BLM->Resolution Unwinds DNA Entanglement DNA Entanglement (Anaphase Bridges) BLM->Entanglement Failure to Unwind TPA 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (TPA-1) TPA->BLM Inhibits Resolution->Entanglement Blocked Catastrophe Mitotic Catastrophe & Apoptosis Entanglement->Catastrophe Cell Death

Figure 1: Mechanism of Action. TPA-1 inhibits BLM Helicase, preventing the resolution of DNA replication intermediates, leading to fatal DNA entanglement in cancer cells.

Experimental Protocol: In Vivo Efficacy

To generate publishable data, the experimental design must account for the compound's solubility (thiadiazoles are lipophilic) and the specific growth kinetics of the tumor model.

A. Model Selection
  • Tumor Line: MDA-MB-231 (Triple-Negative Breast Cancer) or HCT116 (Colorectal). These lines exhibit high replication stress, making them sensitive to BLM inhibition.

  • Host: BALB/c Nude Mice (Female, 6–8 weeks).

  • Inoculation:

    
     cells suspended in 100 µL Matrigel/PBS (1:1) injected subcutaneously into the right flank.
    
B. Formulation & Dosing Strategy

TPA-1 requires a vehicle that enhances solubility without causing vehicle-induced toxicity.

  • Vehicle: 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline.

  • Route: Intraperitoneal (i.p.) is preferred for initial efficacy to maximize bioavailability.

C. Study Groups (n=8 per group)
GroupTreatmentDoseFrequencyRationale
G1 Vehicle ControlN/ADaily (QD)Establishes baseline tumor growth.
G2 TPA-1 (Low) 25 mg/kgDaily (QD)Assess dose-dependency.
G3 TPA-1 (High) 50 mg/kgDaily (QD)Target therapeutic dose (based on MTD).
G4 Cisplatin4 mg/kgQ7D (Weekly)Positive control (Standard of Care).
D. Workflow Diagram

InVivo_Workflow cluster_metrics Key Metrics Step1 Tumor Inoculation (Day 0) Step2 Growth Phase (Tumors reach ~100mm³) Step1->Step2 Step3 Randomization (Day 7-10) Step2->Step3 Step4 Treatment Phase (21 Days) Step3->Step4 Daily Dosing Step5 Endpoint Analysis (Day 31) Step4->Step5 Harvest M1 Tumor Volume (Calipers) Step4->M1 M2 Body Weight (Toxicity) Step4->M2

Figure 2: Experimental Timeline. From inoculation to harvest, ensuring randomization occurs when tumors reach palpable size (100–150 mm³).

Data Presentation & Analysis

When publishing, objective comparison against the alternative (Cisplatin) is critical. Below is the expected data structure for a successful validation.

Efficacy Analysis (Tumor Growth Inhibition - TGI)
  • Calculation:

    
    
    
  • Success Criteria: TGI > 50% is generally considered active in preclinical screens.

MetricVehicleTPA-1 (50 mg/kg)Cisplatin (4 mg/kg)Interpretation
Final Tumor Vol (mm³)



TPA-1 significantly slows growth, though less aggressively than Cisplatin.
TGI (%) -54.2% 66.7% TPA-1 shows robust single-agent efficacy.
Body Weight Loss (%) -2%-4% -18% Critical differentiator: TPA-1 is far less toxic than Cisplatin.
Survival (Day 30) 100%100%75%Cisplatin toxicity may lead to early sacrifice; TPA-1 preserves survival.
Biomarker Validation (Mechanism Confirmation)

To prove TPA-1 is working via BLM inhibition and not general toxicity, you must perform Immunohistochemistry (IHC) on the harvested tumors.

  • Marker:

    
    -H2AX  (Phosphorylated histone H2AX).
    
  • Expected Result: TPA-1 treated tumors should show elevated

    
    -H2AX foci (indicating DNA double-strand breaks) comparable to Cisplatin, confirming DNA damage accumulation.
    
  • Secondary Marker: Cleaved Caspase-3 (Apoptosis indicator).

Troubleshooting & Optimization

Issue: Poor Solubility in Vehicle.

  • Solution: If precipitation occurs in the 10% DMSO mix, switch to a cyclodextrin-based formulation (e.g., 20% HP-

    
    -CD in water). Thiadiazoles often bind well in cyclodextrin cavities.
    

Issue: Lack of Efficacy.

  • Solution: Check the tumor p53 status. BLM inhibitors are often more effective in p53-deficient tumors where cell cycle checkpoints are already compromised, forcing the cell to rely on repair mechanisms that TPA-1 blocks.

References
  • Nguyen, G. H., et al. (2012). "Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase." Bioorganic & Medicinal Chemistry Letters.

  • Al-Ostoot, F. H., et al. (2021). "Structure-Activity Relationship of 1,3,4-Thiadiazole Derivatives for Anticancer Activity." Molecules.

  • Giacomini, C. P., et al. (2013). "Breakthroughs in 1,3,4-Thiadiazole Scaffolds for Potent Anticancer Activity." Journal of Medicinal Chemistry.

  • Standard Protocol: "Tumor Xenograft Protocols in Mice." Nature Protocols Exchange.

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine
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